
Triphenylen-2-ylboronsäure
Übersicht
Beschreibung
Triphenylen-2-ylboronic acid, also known as boronic acid, 2-triphenylenyl-, is an organic compound with the chemical formula C18H13BO2. It is a derivative of benzimidazole ligands and is characterized by its white or light yellow crystalline form. This compound is notable for its relatively high melting and boiling points and its good solubility in organic solvents .
Wissenschaftliche Forschungsanwendungen
Triphenylen-2-ylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in metal-catalyzed reactions, playing a crucial role in asymmetric synthesis and cross-coupling reactions.
Biology: It is utilized in the synthesis of fluorescent dyes and photosensitive materials, which are important in biological imaging and diagnostics.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fluorine intermediates and other specialty chemicals
Wirkmechanismus
Target of Action
Triphenylen-2-ylboronic acid is a chemical compound with the molecular formula C18H13BO2 The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
It has been used in the development of organic polymers with ultralong room-temperature phosphorescence (rtp) lifetimes . This suggests that it may play a role in energy transfer processes within these materials.
Pharmacokinetics
Its boiling point is 565.5±33.0 °C at 760 mmHg , and its density is 1.3±0.1 g/cm3 . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
Its use in the development of organic polymers with ultralong rtp lifetimes suggests that it may influence the energy transfer processes within these materials .
Action Environment
The action of Triphenylen-2-ylboronic acid can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it should be stored under inert gas (nitrogen or Argon) at 2-8°C
Biochemische Analyse
Biochemical Properties
Triphenylen-2-ylboronic acid plays a crucial role in biochemical reactions, particularly as a ligand in metal-catalyzed processes. It interacts with various enzymes and proteins, facilitating important catalytic reactions. For instance, it is often used in Suzuki-Miyaura cross-coupling reactions, where it interacts with palladium catalysts to form carbon-carbon bonds . The nature of these interactions involves the coordination of the boronic acid group with the metal center, enhancing the reactivity and selectivity of the catalytic process.
Cellular Effects
Triphenylen-2-ylboronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain kinases and phosphatases, thereby modulating signal transduction pathways . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, triphenylen-2-ylboronic acid exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it has been shown to inhibit certain proteases by forming a stable complex with the enzyme’s active site . This inhibition can lead to changes in gene expression and cellular responses, highlighting the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of triphenylen-2-ylboronic acid can change over time due to its stability and degradation properties. The compound is relatively stable under inert gas conditions (such as nitrogen or argon) at temperatures between 2-8°C . Prolonged exposure to air and moisture can lead to degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that triphenylen-2-ylboronic acid can have sustained effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of triphenylen-2-ylboronic acid vary with different dosages in animal models. At low doses, the compound has been observed to enhance certain metabolic pathways without causing significant toxicity . At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
Triphenylen-2-ylboronic acid is involved in several metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux. It has been shown to influence the activity of enzymes involved in the synthesis of aromatic amino acids and other secondary metabolites . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, triphenylen-2-ylboronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes.
Subcellular Localization
Triphenylen-2-ylboronic acid exhibits specific subcellular localization patterns, which can affect its activity and function. It is often directed to particular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus or mitochondria, where it can interact with key regulatory proteins and enzymes to modulate cellular processes.
Vorbereitungsmethoden
The preparation of Triphenylen-2-ylboronic acid is typically achieved through metal-catalyzed coupling reactions. One common method involves the base-catalyzed reaction of a borate ester with an aromatic aldehyde. The reaction conditions often require precise control to ensure high purity and yield . For example, a specific synthetic route involves the use of n-butyllithium in tetrahydrofuran and hexane at low temperatures, followed by the addition of trimethoxyborane and subsequent warming to room temperature .
Analyse Chemischer Reaktionen
Triphenylen-2-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding boronic acids.
Reduction: It can be reduced to form boronic esters.
Common reagents used in these reactions include palladium catalysts, bases like potassium phosphate, and solvents such as toluene and water. The major products formed from these reactions are often intermediates for further organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Triphenylen-2-ylboronic acid can be compared with other boronic acids such as phenylboronic acid and naphthylboronic acid. While all these compounds serve as ligands in metal-catalyzed reactions, Triphenylen-2-ylboronic acid is unique due to its specific structure, which provides distinct electronic properties and reactivity. Similar compounds include:
- Phenylboronic acid
- Naphthylboronic acid
- Benzothiophen-2-ylboronic acid .
These compounds share similar applications but differ in their structural and electronic characteristics, which influence their reactivity and suitability for specific reactions.
Eigenschaften
IUPAC Name |
triphenylen-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BO2/c20-19(21)12-9-10-17-15-7-2-1-5-13(15)14-6-3-4-8-16(14)18(17)11-12/h1-11,20-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFBSZZEOWJJNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3C4=CC=CC=C42)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733021 | |
| Record name | Triphenylen-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654664-63-8 | |
| Record name | Triphenylen-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
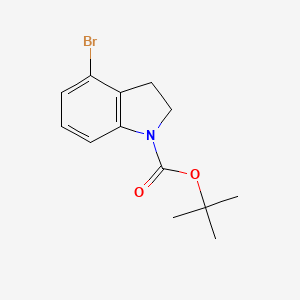
![Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592302.png)
![7-Oxa-3-azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B592303.png)
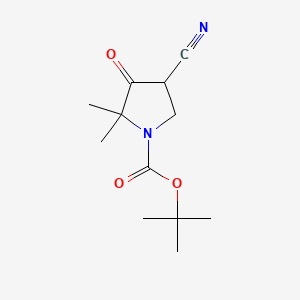
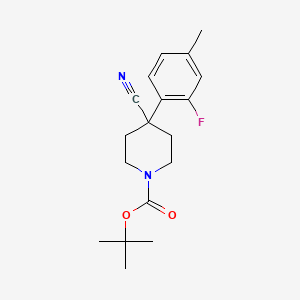

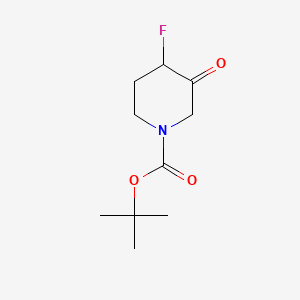

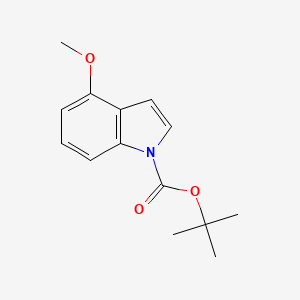
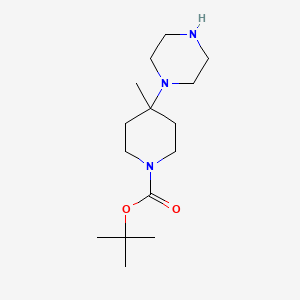
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592318.png)
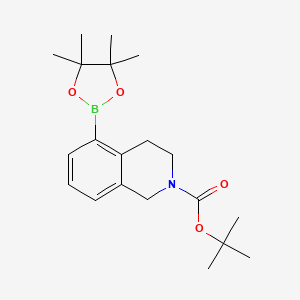

![tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B592324.png)
